molecular formula C22H27ClN6O B2998686 N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179456-21-3

N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2998686
CAS No.: 1179456-21-3
M. Wt: 426.95
InChI Key: JRYRRZSRIZCFLA-UHFFFAOYSA-N
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Description

N2-(4-Ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a substituted 1,3,5-triazine derivative characterized by its ethylphenyl and m-tolyl substituents at the N2 and N4 positions, respectively, and a morpholino group at the C6 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical applications. This compound is structurally related to other triazine-based molecules known for their roles as kinase inhibitors, pesticide intermediates, and light stabilizers . Its synthesis typically involves nucleophilic substitution reactions on chlorinated triazine precursors, as exemplified in analogous compounds (e.g., ).

Properties

IUPAC Name

4-N-(4-ethylphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-3-17-7-9-18(10-8-17)23-20-25-21(24-19-6-4-5-16(2)15-19)27-22(26-20)28-11-13-29-14-12-28;/h4-10,15H,3,11-14H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYRRZSRIZCFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics suggest a variety of possible interactions with biological systems, making it a candidate for further investigation.

Chemical Structure and Properties

The chemical structure of N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can be represented as follows:

C18H23ClN6\text{C}_{18}\text{H}_{23}\text{ClN}_6

This compound features a triazine core substituted with morpholino and phenyl groups, which are known to enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₃ClN₆
Molecular Weight360.86 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Potential

Recent studies have indicated that triazine derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes involved in DNA replication and repair. In vitro studies have shown that N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Assay

In a cytotoxicity assay performed on human colon carcinoma cells (HCT116), the compound was tested at various concentrations over a 72-hour exposure period. The results indicated a dose-dependent reduction in cell viability with an IC50 value determined to be approximately 25 µM.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
0100
590
1070
2540
5015

The proposed mechanism for the anticancer activity involves the generation of reactive oxygen species (ROS) upon cellular uptake. This oxidative stress leads to mitochondrial dysfunction and subsequent apoptosis. The compound's ability to localize within mitochondria enhances its efficacy as a potential therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence suggesting that N2-(4-ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride possesses antimicrobial activity. Preliminary tests against various bacterial strains indicate that this compound can inhibit growth at certain concentrations.

Case Study: Antimicrobial Assay

In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound displayed notable antibacterial properties.

Table 3: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of triazine derivatives are highly dependent on substituents. Key comparisons include:

Compound Substituents Key Properties Applications
N2-(4-Ethylphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine HCl - N2: 4-Ethylphenyl
- N4: m-Tolyl
- C6: Morpholino
Enhanced solubility (HCl salt), moderate logP (~3.2) Kinase inhibition, drug development
4-(4-Methoxyphenyl)-6-morpholino-N-(p-tolyl)-1,3,5-triazine-2-amine (4i) - N4: p-Tolyl
- C4: 4-Methoxyphenyl
- C6: Morpholino
Melting point: 129–131°C (dec); IR peaks at 3239 cm⁻¹ (N-H stretch) Agrochemical intermediates
N2-(3-Methoxyphenyl)-6-pyrrolidinyl-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine - N2: 3-Methoxyphenyl
- C6: Pyrrolidinyl
- N4: m-Tolyl
Higher lipophilicity (logP ~3.8) due to pyrrolidine ring FFAR1/FFAR4 dual modulators
Atrazine (6-chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine) - C6: Chloro
- N2: Ethyl
- N4: Isopropyl
Herbicidal activity; environmental persistence Pesticide (broadleaf weed control)

Crystallographic and Spectroscopic Data

  • Bond Lengths and Angles: In morpholino-triazine derivatives (e.g., ), the C-N bond lengths in the triazine core average 1.33 Å, consistent with aromatic delocalization. The morpholino ring adopts a chair conformation, minimizing steric clashes .
  • IR and NMR Signatures : The hydrochloride salt form (target compound) shows distinct N-H stretches at ~3200 cm⁻¹ and downfield-shifted aromatic protons (δ 7.14–8.10 ppm in related compounds) .

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